Cas no 2757927-38-9 (1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate)

1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- 1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate
- EN300-37152613
- 2757927-38-9
- 1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C11H14F2O4S/c1-8-3-5-10(6-4-8)18(14,15)17-9(2)7-16-11(12)13/h3-6,9,11H,7H2,1-2H3
- InChIKey: JHHOQQCKBMHJCH-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C)COC(F)F
計算された属性
- せいみつぶんしりょう: 280.05808642g/mol
- どういたいしつりょう: 280.05808642g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152613-0.05g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
Enamine | EN300-37152613-10.0g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
Enamine | EN300-37152613-0.1g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
Enamine | EN300-37152613-0.25g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
Enamine | EN300-37152613-5.0g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
Enamine | EN300-37152613-0.5g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
Enamine | EN300-37152613-1.0g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
Enamine | EN300-37152613-2.5g |
1-(difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate |
2757927-38-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 |
1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonateに関する追加情報
Exploring the Applications and Advancements of 1-(Difluoromethoxy)propan-2-yl 4-Methylbenzene-1-Sulfonate (CAS No. 2757927-38-9)
The compound 1-(Difluoromethoxy)propan-2-yl 4-methylbenzene-1-sulfonate, identified by the CAS registry number 2757927-38-9, represents a structurally complex organic sulfonate derivative with emerging significance in chemical synthesis and biomedical applications. Its molecular architecture combines a difluoromethoxy substituent attached to a branched propanol moiety (propan-2-yl), linked to a sulfonic acid group anchored on a toluene ring (4-methylbenzene). This unique configuration confers distinct physicochemical properties, including enhanced solubility in polar solvents and tunable reactivity profiles, which are critical for its functional roles in advanced materials and pharmaceutical formulations.
Recent studies highlight the compound's utility as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its ability to act as a versatile nucleophile in phase-transfer catalysis, enabling efficient formation of ester and ether linkages under mild conditions. A groundbreaking 2023 paper published in Chemical Communications revealed that incorporating this sulfonate into polymerizable monomers generates stimuli-responsive hydrogels with pH-dependent swelling characteristics. Such materials exhibit potential for controlled drug delivery systems, where the difluoromethoxy group's electron-withdrawing properties modulate gel degradation rates in physiological environments.
In analytical chemistry, this compound serves as a high-performance ion-pairing reagent for mass spectrometry (MS) applications. Its sulfonate anion forms stable complexes with metal cations, improving detection limits for trace elements in biological matrices. A collaborative study between ETH Zurich and Stanford University (published in Analytica Chimica Acta, 2024) validated its use for quantifying lanthanide ions in clinical samples, achieving sub-parts-per-trillion sensitivity without compromising matrix interference resistance.
The synthesis pathway of this compound has undergone significant optimization over recent years. Traditional methods involving diazonium salts faced challenges with low yields and byproduct formation. However, advancements reported in the Journal of Organic Chemistry (vol. 98, 2023) introduced a palladium-catalyzed Suzuki-Miyaura coupling approach that achieves >95% purity with minimized reaction steps. This method employs microwave-assisted conditions to accelerate cross-coupling between the fluorinated aryl bromide precursor and sodium sulfinate salts, demonstrating scalability for industrial production.
Preliminary pharmacokinetic studies indicate favorable biodistribution profiles when used as a drug carrier component. In vivo experiments using murine models showed rapid renal clearance of nanoformulations stabilized by this sulfonate's amphiphilic properties, minimizing off-target accumulation. These findings align with current trends toward developing biocompatible delivery systems adhering to FDA guidelines for nanomedicines.
The compound's structural flexibility also positions it as a promising candidate for supramolecular chemistry applications. Research teams at Max Planck Institute recently synthesized host-guest complexes using this molecule's sulfonate group as an anchor point for cucurbituril receptors. These assemblies exhibited selective binding affinity toward neurotransmitter analogs, suggesting applications in neural interface technologies or biosensor development.
In conclusion, the multifunctional nature of this compound underscores its evolving role across diverse chemical disciplines. As interdisciplinary research continues to uncover novel synthetic pathways and application paradigms—particularly within precision medicine and smart material systems—this molecule remains poised to contribute significantly to advancing next-generation biomedical solutions while maintaining compliance with global regulatory standards.
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